Formamide, N-3-butenyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-but-3-enylformamide is an organic compound with the molecular formula C12H15NO. It is a formamide derivative where the nitrogen atom is bonded to a benzyl group and a but-3-enyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-but-3-enylformamide can be synthesized through a multi-step process involving the reaction of benzylamine with but-3-enylformic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-but-3-enylformamide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-but-3-enylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzyl and but-3-enyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl-N-but-3-enylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-N-but-3-enylformamide exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Benzylformamide: Similar in structure but lacks the but-3-enyl group.
N-But-3-enylformamide: Similar in structure but lacks the benzyl group.
N-Benzyl-N-methylformamide: Contains a methyl group instead of the but-3-enyl group.
Uniqueness
N-Benzyl-N-but-3-enylformamide is unique due to the presence of both benzyl and but-3-enyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
CAS No. |
328241-56-1 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-but-3-enylformamide |
InChI |
InChI=1S/C12H15NO/c1-2-3-9-13(11-14)10-12-7-5-4-6-8-12/h2,4-8,11H,1,3,9-10H2 |
InChI Key |
JOCBXALAAANGJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.